molecular formula C21H24N2O5 B1266893 Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate CAS No. 3235-14-1

Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate

Cat. No. B1266893
CAS RN: 3235-14-1
M. Wt: 384.4 g/mol
InChI Key: SIHNOQQFBTTYLO-UHFFFAOYSA-N
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Description

The compound represents a specific class of organic chemicals that are synthesized through complex organic reactions. These compounds often serve as key intermediates in the synthesis of more complex molecules for a variety of applications.

Synthesis Analysis

The synthesis of similar compounds often involves catalytic processes, as seen in the production of methyl propanoate through methoxycarbonylation of ethene, which is facilitated by palladium complexes and phosphinomethyl benzene ligands (Clegg et al., 1999). Another method involves the methoxycarbonylation of alkynes catalyzed by palladium complexes, leading to unsaturated esters or cascade reactions to α,ω-diesters (Núñez Magro et al., 2010).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. Advanced spectroscopic techniques, including NMR, IR, and X-ray crystallography, are typically employed for this purpose. For instance, a detailed analysis of the molecular structure and spectroscopic properties using density functional theory (DFT) methods provides insight into bond angles, distances, and NMR characteristics of similar compounds (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest may include catalytic processes, such as those facilitated by dirhodium(II) acetate for the diastereoselective synthesis of 1,2-diamines through carbon-carbon bond formation (Wang et al., 2003). Additionally, tandem ring-closing metathesis and radical cyclization processes can be employed to generate bicyclic products from α,ω-(phenylseleno) carbonyl compounds (Clive & Cheng, 2001).

Physical Properties Analysis

The physical properties, such as boiling and melting points, solubility, and crystalline structure, are determined through various analytical techniques. The compound "Methyl 2-Hydroxyimino-3-phenyl-propionate" offers insights into crystallization and intermolecular hydrogen bonding, which are critical for understanding the physical characteristics of related compounds (Li et al., 2009).

Chemical Properties Analysis

Exploration of chemical properties, including reactivity, stability, and functional group transformations, is essential for the application and further modification of such compounds. The Baeyer-Villiger monooxygenases facilitated synthesis of methyl propanoate, highlighting the enzymatic conversion processes relevant to the compound's chemical properties (van Beek et al., 2014).

Scientific Research Applications

1. Anti-Inflammatory Activities

Compounds related to methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate have been studied for their anti-inflammatory activities. In a study involving compounds isolated from the tender leaves of Eucommia ulmoides Oliv., including methyl 3-(3,4-dihydroxyphenyl)propanoate, modest inhibitory activities were observed in LPS-induced NO production in macrophage cells (Ren et al., 2021).

2. Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of (S)-esmolol, with a study describing the use of a hydrolytic kinetic resolution method involving Jacobsen catalyst to obtain key intermediates including methyl 3-[4-(oxiran-2-ylmethoxy) phenyl] propanoate (Narsaiah & Kumar, 2011).

3. Synthesis of Bicyclic Compounds

Research on α,ω-(phenylseleno) carbonyl compounds, such as methyl 3-(phenylseleno)propanoate, has demonstrated their conversion into substances that undergo sequential ring-closing metathesis and radical cyclization to afford bicyclic products (Clive & Cheng, 2001).

4. Cancer Therapy

A novel nanosize drug candidate for cancer therapy was developed, using a compound structurally similar to methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate. This compound demonstrated cytotoxic effects against cancer cell lines, with in vitro and in silico evaluations confirming its potential as a cancer therapeutic agent (Budama-Kilinc et al., 2020).

5. Herbicidal Activities

Compounds structurally related to methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate have been synthesized and evaluated for herbicidal activities. One such study focused on the synthesis and herbicidal activities of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates, indicating potential applications in weed control (Xu et al., 2017).

properties

IUPAC Name

methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-15(22-21(26)28-14-17-11-7-4-8-12-17)19(24)23-18(20(25)27-2)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,22,26)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHNOQQFBTTYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954134
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate

CAS RN

3235-14-1
Record name NSC87866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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